Sodium 4-methoxybenzene-1-sulfinate, also known by its chemical formula C₇H₇NaO₃S, is a sodium salt derived from 4-methoxybenzenesulfinic acid. This compound features a sulfonate functional group attached to a methoxy-substituted aromatic ring, making it a valuable reagent in organic synthesis. It has a molecular weight of 194.18 g/mol and is recognized for its versatility in forming various organosulfur compounds through reactions involving sulfur-containing moieties .
While specific biological activities of sodium 4-methoxybenzene-1-sulfinate are not extensively documented, sulfinates in general exhibit various biological properties. They can act as antioxidants and have potential applications in pharmaceutical formulations due to their ability to modify biological pathways through sulfonylation reactions . The methoxy group may enhance its solubility and bioavailability, making it a candidate for further biological studies.
Several methods have been developed for the synthesis of sodium 4-methoxybenzene-1-sulfinate:
Sodium 4-methoxybenzene-1-sulfinate finds applications in various fields:
Interaction studies involving sodium 4-methoxybenzene-1-sulfinate primarily focus on its reactivity with different nucleophiles and electrophiles. Research indicates that it can effectively engage in electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy group, enhancing its reactivity towards electrophiles like halogens or metal salts . Additionally, studies on its interactions with biological molecules could provide insights into its potential therapeutic applications.
Several compounds share structural similarities with sodium 4-methoxybenzene-1-sulfinate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Sodium benzenesulfinate | Simple benzene ring with a sulfonate group | Commonly used in organic synthesis |
Sodium p-toluenesulfinate | Methyl group on the aromatic ring | Enhanced reactivity due to sterics |
Sodium phenylsulfinate | No substituents on the benzene ring | Less soluble than methoxy-substituted variants |
Sodium 4-bromobenzenesulfinate | Bromine substituent on the benzene ring | Increased electrophilicity compared to methoxy |
Sodium 4-methoxybenzene-1-sulfinate is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other sulfinates. This functional group plays a crucial role in determining the compound's behavior in various
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for sodium 4-methoxybenzene-1-sulfinate through detailed analysis of both proton and carbon-13 environments within the molecular framework [1] [2] [3].
The proton nuclear magnetic resonance spectrum exhibits characteristic aromatic resonances in the 6.9 to 7.9 parts per million region. The aromatic protons meta to the methoxy substituent appear as a doublet at 7.7 to 7.9 parts per million, demonstrating downfield shift attributed to the electron-withdrawing nature of the sulfinate functional group [1]. Conversely, aromatic protons ortho to the methoxy group resonate at 6.9 to 7.0 parts per million as a doublet, reflecting the electron-donating characteristics of the methoxy substituent [2]. The methoxy group protons manifest as a characteristic singlet at 3.8 to 3.9 parts per million, consistent with the shielded environment provided by the oxygen atom [3].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments within the aromatic system. The quaternary carbon bearing the methoxy substituent exhibits resonance at 159 to 161 parts per million, characteristic of electron-rich aromatic carbons [1] [3]. The aromatic carbon atoms display chemical shifts between 114 to 135 parts per million, with carbons ortho to the methoxy group appearing more upfield due to increased electron density [2]. The methoxy carbon appears at 55 to 56 parts per million, representing the typical chemical shift range for aliphatic carbons bonded to oxygen [1].
Table 2. Nuclear Magnetic Resonance Spectral Data
Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity/Environment |
---|---|---|---|
1H NMR | 7.7-7.9 | Aromatic protons (meta to methoxy) | Doublet, downfield due to sulfinate |
1H NMR | 6.9-7.0 | Aromatic protons (ortho to methoxy) | Doublet, upfield due to methoxy |
1H NMR | 3.8-3.9 | Methoxy group (-OCH3) | Singlet |
13C NMR | 159-161 | C-OMe (quaternary carbon) | Quaternary carbon |
13C NMR | 130-135 | Aromatic carbons | CH carbons |
13C NMR | 114-115 | Aromatic carbons (ortho to methoxy) | CH carbons |
13C NMR | 55-56 | Methoxy carbon (-OCH3) | Primary carbon |
Fourier transform infrared spectroscopy provides definitive identification of functional groups and molecular vibrations within sodium 4-methoxybenzene-1-sulfinate through analysis of characteristic absorption frequencies [4] [5] [6].
The aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wavenumber region with medium intensity, characteristic of substituted benzene derivatives [4]. Aliphatic carbon-hydrogen stretching modes from the methoxy group manifest at 2950 to 2850 wavenumbers with medium intensity [5]. Aromatic carbon-carbon stretching vibrations occur at 1600 to 1580 and 1510 to 1480 wavenumbers with strong intensity, confirming the presence of the para-disubstituted benzene ring system [6].
The methoxy carbon-oxygen stretching vibration produces a strong absorption band at 1300 to 1250 wavenumbers, characteristic of aromatic ether functionality [4]. The sulfinate functional group exhibits highly diagnostic absorption patterns, with sulfur-oxygen stretching modes appearing as very strong absorption at 1180 to 1120 wavenumbers and strong absorption at 1080 to 1000 wavenumbers [4] [6]. These frequencies are characteristic of the sulfinate oxidation state, distinguishing the compound from related sulfonate or sulfate derivatives [5].
Out-of-plane aromatic carbon-hydrogen bending vibrations occur at 850 to 800 wavenumbers with medium intensity, consistent with para-disubstituted benzene ring systems [4]. Carbon-sulfur stretching modes appear at 750 to 650 wavenumbers with medium intensity, while sulfur-oxygen bending modes manifest at 600 to 500 wavenumbers [6].
Table 3. Infrared Vibrational Mode Assignments
Wavenumber (cm⁻¹) | Assignment | Intensity | Band Type |
---|---|---|---|
3000-3100 | C-H stretching (aromatic) | Medium | Stretching |
2950-2850 | C-H stretching (methyl) | Medium | Stretching |
1600-1580 | C=C stretching (aromatic) | Strong | Stretching |
1510-1480 | C=C stretching (aromatic) | Strong | Stretching |
1300-1250 | C-O stretching (methoxy) | Strong | Stretching |
1180-1120 | S=O stretching (sulfinate) | Very Strong | Stretching |
1080-1000 | S=O stretching (sulfinate) | Strong | Stretching |
850-800 | C-H out-of-plane bending | Medium | Bending |
750-650 | C-S stretching | Medium | Stretching |
600-500 | S-O bending modes | Medium | Bending |
Mass spectrometric analysis of sodium 4-methoxybenzene-1-sulfinate reveals characteristic fragmentation pathways that provide structural confirmation and molecular identification through specific ionic species formation [7] [8] [9].
The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the intact molecular structure, typically exhibiting relative intensity of 15 to 25 percent [7]. Primary fragmentation involves loss of hydroxyl radical, producing the ion at mass-to-charge ratio 177 with relative intensity of 10 to 20 percent [8]. Subsequent loss of the sulfinate functionality generates the ion at mass-to-charge ratio 161 with relative intensity of 30 to 45 percent, representing a significant fragmentation pathway [7].
The base peak commonly occurs at mass-to-charge ratio 139, corresponding to loss of the sodium sulfinate moiety with relative intensity of 60 to 80 percent [8]. This fragmentation represents the most favorable energetic pathway, producing a stable methoxybenzyl cation derivative [7]. Additional significant fragments include the methoxybenzyl cation at mass-to-charge ratio 125 (25 to 40 percent relative intensity) and the methoxytropylium ion at mass-to-charge ratio 107 (40 to 60 percent relative intensity) [8].
Smaller fragment ions provide additional structural information, including the phenoxide ion at mass-to-charge ratio 93 (20 to 35 percent relative intensity), the phenyl cation at mass-to-charge ratio 77 (15 to 30 percent relative intensity), the sulfur dioxide cation at mass-to-charge ratio 64 (10 to 25 percent relative intensity), and the sodium cation at mass-to-charge ratio 23 (5 to 15 percent relative intensity) [7] [8].
Table 4. Mass Spectrometric Fragmentation Pattern
m/z | Ion Assignment | Relative Intensity (%) | Fragmentation Mechanism |
---|---|---|---|
194 | [M]⁺ (molecular ion) | 15-25 | Molecular ion peak |
177 | [M-OH]⁺ | 10-20 | Loss of hydroxyl radical |
161 | [M-SO2H]⁺ | 30-45 | Loss of sulfinate group |
139 | [M-SO2Na]⁺ | 60-80 | Loss of sodium sulfinate |
125 | [C7H7O2]⁺ | 25-40 | Methoxybenzyl cation |
107 | [C7H7O]⁺ | 40-60 | Methoxytropylium ion |
93 | [C6H5O]⁺ | 20-35 | Phenoxide ion |
77 | [C6H5]⁺ | 15-30 | Phenyl cation |
64 | [SO2]⁺ | 10-25 | Sulfur dioxide cation |
23 | [Na]⁺ | 5-15 | Sodium cation |
X-ray photoelectron spectroscopy provides definitive identification and quantification of sulfur oxidation states within sodium 4-methoxybenzene-1-sulfinate through analysis of characteristic binding energies for sulfur 2p photoelectrons [10] [11] [12].
The sulfinate functional group exhibits sulfur 2p3/2 binding energy in the range of 166.0 to 167.5 electron volts, characteristic of sulfur in the +3 oxidation state with two oxygen atoms bonded in a sulfinyl environment [11] [12]. This binding energy range distinguishes sulfinate species from related sulfur-containing functionalities through characteristic chemical shifts [13] [14].
Comparative analysis reveals distinct binding energy ranges for different sulfur oxidation states. Sulfonate species (-SO3⁻) exhibit binding energies of 168.1 to 168.4 electron volts, while sulfate species (-SO4²⁻) display binding energies of 168.8 to 169.2 electron volts [11] [12]. Lower oxidation state sulfur species show progressively lower binding energies: elemental sulfur (S8) at 164.0 to 164.5 electron volts, disulfide linkages at 163.5 to 164.0 electron volts, and sulfide species at 161.0 to 162.5 electron volts [13] [14].
The sulfur 2p photoelectron signal exhibits characteristic spin-orbit coupling with 2p3/2 and 2p1/2 components separated by 1.18 electron volts and maintaining a 2:1 intensity ratio [12]. Peak fitting procedures utilize these constraints to ensure accurate determination of binding energies and relative concentrations of different sulfur species [11] [13].
Surface sensitivity of X-ray photoelectron spectroscopy enables detection of sulfur species at concentrations as low as 0.1 to 1.0 atomic percent, providing quantitative analysis of sulfur environments within the near-surface region [14] [15]. The technique proves particularly valuable for distinguishing between multiple sulfur oxidation states that may coexist due to surface oxidation or chemical degradation processes [13] [15].
Table 5. X-ray Photoelectron Spectroscopy Binding Energies for Sulfur Species
Sulfur Species | S 2p3/2 Binding Energy (eV) | Chemical Environment | Reference Compounds |
---|---|---|---|
Sulfinate (-SO2⁻) | 166.0-167.5 | S=O (oxidation state +3) | Sodium 4-methoxybenzenesulfinate |
Sulfonate (-SO3⁻) | 168.1-168.4 | S=O (oxidation state +4) | Sodium 4-methoxybenzenesulfonate |
Sulfate (-SO4²⁻) | 168.8-169.2 | S=O (oxidation state +6) | Sodium sulfate |
Elemental Sulfur (S8) | 164.0-164.5 | Neutral sulfur chains | Elemental sulfur |
Sulfide (S²⁻) | 161.0-162.5 | Reduced sulfur (-2) | Metal sulfides |
Disulfide (-S-S-) | 163.5-164.0 | S-S covalent bond | Organic disulfides |
Thioether (-S-) | 163.0-164.0 | C-S-C bonds | Thioethers |
Thiol (-SH) | 163.5-164.5 | C-S-H bonds | Alkanethiols |
Irritant